Increased Lipophilicity Versus Unsubstituted Phenyl Analogue Directly Impacts Peptide Separation and Membrane Interaction
The target compound exhibits a computed XLogP3‑AA of 6.0, compared with 5.4 for the unsubstituted Fmoc‑L‑2‑amino‑5‑phenylpentanoic acid, representing a +0.6 logP increase (+11 %) [1][2]. This difference translates into measurably longer reverse‑phase HPLC retention and altered peptide aggregation behaviour, which are critical parameters during purification and formulation of hydrophobic peptide sequences.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 6.0 |
| Comparator Or Baseline | Fmoc‑L‑2‑amino‑5‑phenylpentanoic acid (XLogP3‑AA 5.4) |
| Quantified Difference | +0.6 logP units (+11 % increase) |
| Conditions | XLogP3‑AA algorithm, PubChem 2024.11.20 release |
Why This Matters
Higher lipophilicity directly mandates different solvent conditions for dissolution, chromatographic purification, and peptide coupling, making the brominated building block the preferred choice when designing membrane‑active peptides or when distinct HPLC retention is required for analytical resolution.
- [1] PubChem Compound Summary for CID 154703444, (S)-2-(Fmoc-amino)-5-(2-bromophenyl)pentanoic acid. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 7016826, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid. National Center for Biotechnology Information, 2025. View Source
